5-Lipoxygenase Inhibitory Potency: Oxy Analogue of Tetrahydroxypavinan Is 2.5-Fold Less Potent Than NDGA
The oxy analogue of tetrahydroxypavinan (compound 4)—structurally identical to (±)-tetrahydroxypavinane except for substitution of the epimino bridge with an epoxy oxygen—was evaluated in a direct head-to-head comparison against nordihydroguaiaretic acid (NDGA), a well-characterized 5-LO inhibitor. Compound 4 was 2.5 times less potent than NDGA as a 5-LO inhibitor, whereas compounds 1 and 2 (polyhydroxy-2-phenylnaphthalenes) were equipotent to NDGA [1]. This establishes a quantitative potency benchmark for the tetrahydroxypavinan scaffold class relative to a standard 5-LO reference inhibitor. Note: Direct 5-LO IC₅₀ values for (±)-tetrahydroxypavinane (CAS 90044-46-5) have not been reported in the peer-reviewed literature; the values presented represent the closest structurally characterized analogue.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory potency (relative to NDGA) |
|---|---|
| Target Compound Data | Oxy analogue of tetrahydroxypavinan: 2.5× less potent than NDGA; approximate IC₅₀ not numerically disclosed in abstract |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): reference 5-LO inhibitor; compounds 1 and 2 were equipotent to NDGA |
| Quantified Difference | Compound 4 is 2.5-fold less potent than NDGA; compounds 1 and 2 are equipotent to NDGA |
| Conditions | In vitro 5-lipoxygenase enzyme inhibition assay; cell-free enzymatic system; comparison against NDGA standard |
Why This Matters
For researchers selecting among catechol-based 5-LO inhibitor scaffolds, this 2.5-fold potency differential quantifiably positions the tetrahydroxypavinan core as a moderate-potency starting point relative to NDGA, guiding hit-to-lead triage decisions.
- [1] Dupont R, Goossens J-F, Hénichart J-P, et al. New bis-catechols 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. 2001;9(2):229-235. DOI: 10.1016/S0968-0896(00)00258-3. PMID: 11249115. View Source
